

# Technical Deep Dive: YLT205 Discovery & Synthesis

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## Compound of Interest

Compound Name: YLT205  
CAS No.: 1316196-63-0  
Cat. No.: B611897

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## Targeting Colorectal Carcinoma via the Mitochondrial Apoptotic Pathway[2] Executive Summary

**YLT205** is a novel small-molecule therapeutic candidate (N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide) designed to overcome apoptosis resistance in colorectal cancer (CRC).[1] Unlike conventional chemotherapeutics that often trigger broad cytotoxicity, **YLT205** was engineered to selectively disrupt mitochondrial membrane potential (

), tipping the balance of Bcl-2 family proteins to trigger the intrinsic apoptotic cascade.[1] This guide details the structural rationale, chemical synthesis, and mechanistic validation of **YLT205**. [1]

## Discovery Logic & Structural Rationale

The discovery of **YLT205** emerged from a Structure-Activity Relationship (SAR) campaign focused on the benzothiazole scaffold—a privileged structure in medicinal chemistry known for its ability to intercalate DNA and modulate kinase activity.[1]

## Pharmacophore Design

The design of **YLT205** integrates three distinct pharmacophoric elements to maximize potency and selectivity:

- **Benzothiazole Core:** Provides a planar, lipophilic scaffold for hydrophobic pocket binding within the target protein.
- **-Haloacetamide "Warhead" (Position 6):** The 2-chloroacetamido group acts as a potential electrophile.<sup>[1]</sup> In many covalent inhibitors, such motifs alkylate cysteine residues on target proteins, leading to irreversible inhibition.<sup>[1]</sup>
- **Pyridyl-Acetamide Tail (Position 2):** The N-(5-bromopyridin-2-yl)acetamide moiety linked via a thioether improves solubility and provides specific hydrogen-bonding interactions (via the pyridine nitrogen and amide NH) to orient the molecule.<sup>[1]</sup>

## Chemical Synthesis Protocol

The synthesis of **YLT205** is a convergent multi-step process. It requires the parallel preparation of a functionalized pyridine fragment and a benzothiazole core, followed by a thioether coupling and final acylation.

## Retrosynthetic Analysis

- **Disconnection 1:** Amide bond formation at the C6-amine.<sup>[1]</sup>
- **Disconnection 2:** Thioether linkage between the benzothiazole C2-thiol and the acetamide tail.
- **Starting Materials:** 6-aminobenzo[  
]thiazole-2-thiol, 2-amino-5-bromopyridine, and chloroacetyl chloride.<sup>[1]</sup>

## Step-by-Step Synthesis Workflow

### Step A: Synthesis of the Alkylating Linker (Intermediate 1)

- **Reagents:** 2-Amino-5-bromopyridine, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM).<sup>[1]</sup>
- **Protocol:**

- Dissolve 2-amino-5-bromopyridine in anhydrous DCM at 0°C.
- Add TEA (1.2 eq) as a proton scavenger.[1]
- Dropwise add chloroacetyl chloride (1.1 eq) to prevent bis-acylation.[1]
- Stir at room temperature (RT) for 4 hours.
- Workup: Wash with water, dry over  
  
, and recrystallize from ethanol.
- Product: 2-chloro-N-(5-bromopyridin-2-yl)acetamide.

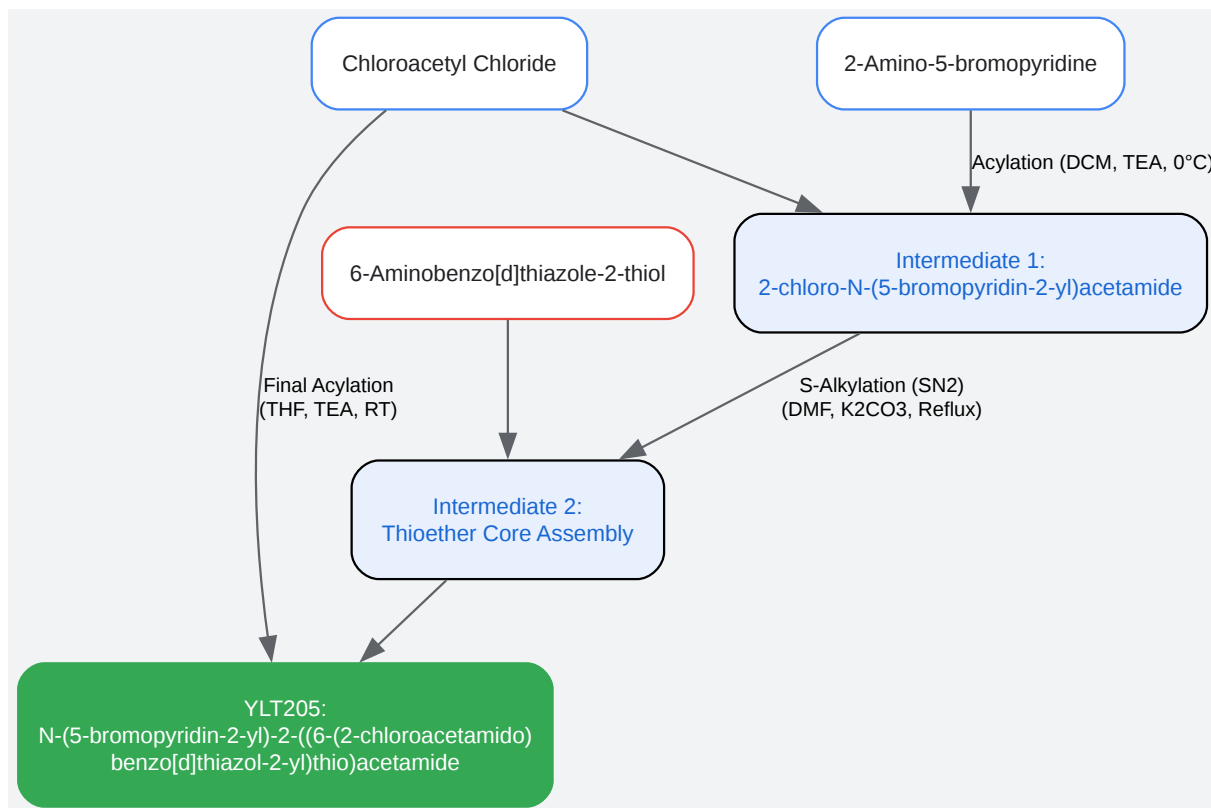
## Step B: Thioether Coupling (Intermediate 2)

- Reagents: 6-Aminobenzo[  
  
]thiazole-2-thiol, Intermediate 1, Potassium Carbonate (  
  
), DMF or Acetone.[1]
- Protocol:
  - Dissolve 6-aminobenzo[  
  
]thiazole-2-thiol in DMF.
  - Add anhydrous  
  
(2.0 eq) and stir for 30 min to generate the thiolate anion (more nucleophilic than the amine).
  - Add Intermediate 1 (1.0 eq) and reflux at 60-80°C for 6 hours.
  - Reaction Logic: The thiolate selectively displaces the chloride on Intermediate 1 via an  
  
mechanism, leaving the aromatic amine at position 6 unreacted due to lower nucleophilicity.
  - Product: 2-((6-aminobenzo[d]thiazol-2-yl)thio)-N-(5-bromopyridin-2-yl)acetamide.

## Step C: Final Electrophilic Functionalization (YLT205)

- Reagents: Intermediate 2, Chloroacetyl chloride, TEA, THF.[1]
- Protocol:
  - Suspend Intermediate 2 in dry THF/DCM.
  - Add TEA (1.5 eq) and cool to 0°C.
  - Add chloroacetyl chloride (1.1 eq) dropwise.[1]
  - Stir for 2-4 hours at RT.
  - Purification: Silica gel column chromatography (Ethyl acetate/Petroleum ether).
  - Final Yield: Typically 60-75%.[1]

## Synthesis Visualization



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Figure 1: Convergent synthesis route of **YLT205** highlighting the sequential assembly of the pharmacophore.

## Mechanism of Action (MOA)

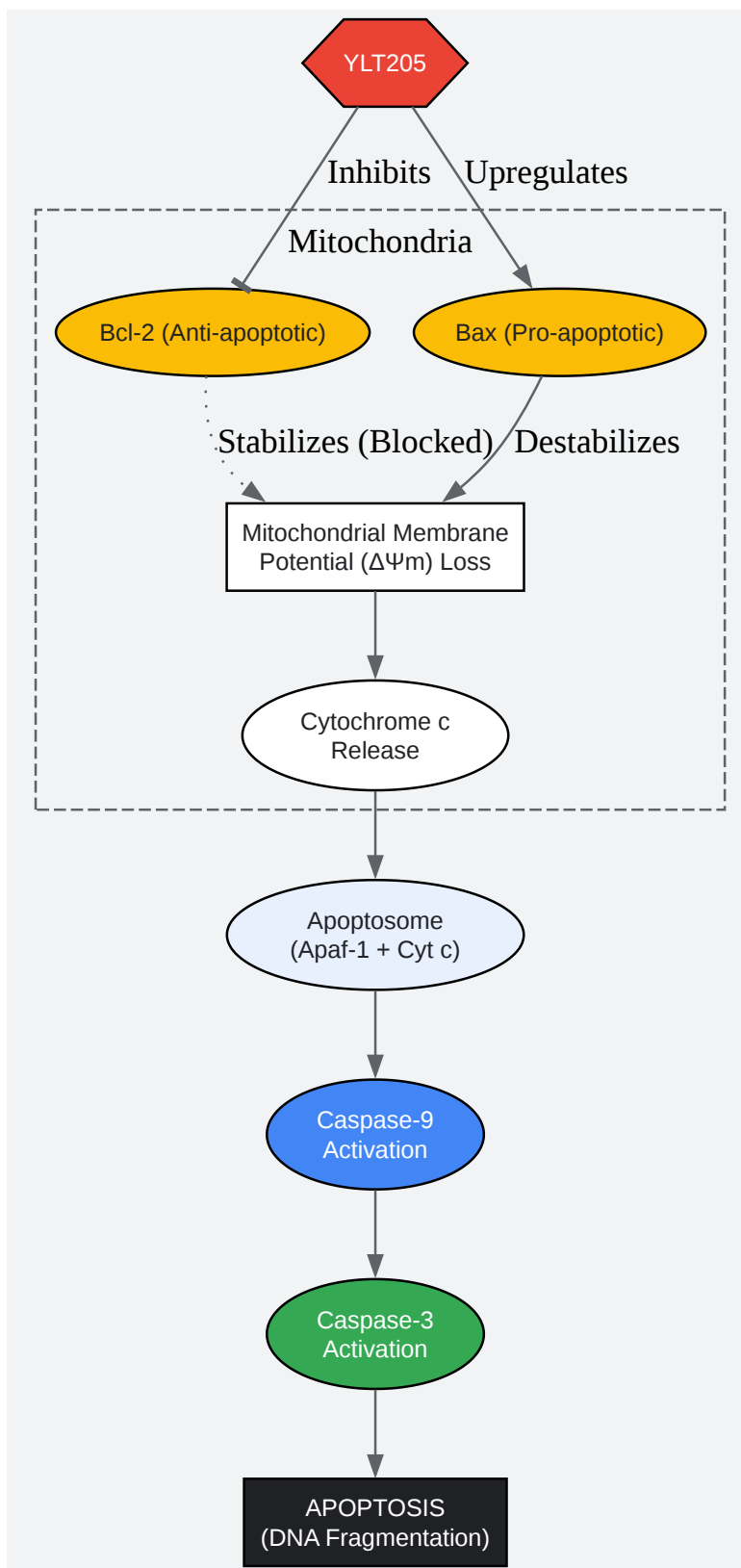
**YLT205** functions as a potent inducer of the intrinsic (mitochondrial) apoptosis pathway.<sup>[1]</sup> Its efficacy is linked to the disruption of the mitochondrial transmembrane potential, a critical checkpoint in cell survival.

## Signaling Cascade

- Trigger: **YLT205** enters the cell and targets the mitochondria (exact molecular binding target remains under investigation, likely Bcl-2 family modulation).<sup>[1]</sup>

- Bcl-2/Bax Modulation: It downregulates anti-apoptotic Bcl-2 and upregulates pro-apoptotic Bax.[1]
- MMP Collapse: The Bax/Bcl-2 ratio shift causes the opening of the Mitochondrial Permeability Transition Pore (MPTP), leading to a loss of membrane potential ( ).[1]
- Cytochrome c Release: Cytochrome c leaks into the cytosol.
- Caspase Activation: Cytosolic Cytochrome c recruits Apaf-1 and Procaspase-9 to form the apoptosome, activating Caspase-9, which subsequently cleaves and activates the executioner Caspase-3.[1]
- Phenotype: DNA fragmentation, chromatin condensation, and cell death.[1]

## Pathway Visualization



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Figure 2: **YLT205**-induced mitochondrial apoptosis signaling pathway.[1]

## Preclinical Validation Data

The efficacy of **YLT205** has been validated in human colorectal carcinoma cell lines (HCT116, SW620) and xenograft mouse models.[\[1\]](#)

## In Vitro Potency

**YLT205** demonstrates dose-dependent antiproliferative activity.[\[1\]](#)[\[2\]](#)

Cell Line	Tissue Origin	IC50 ( $\mu\text{M}$ )	Outcome
HCT116	Colorectal Carcinoma	~1.5 - 3.0	Significant Apoptosis (Annexin V+)
SW620	Metastatic Colorectal	~2.0 - 4.5	Colony Formation Inhibition
HEK293	Embryonic Kidney (Normal)	> 50.0	Low Cytotoxicity (High Selectivity)

## In Vivo Efficacy

In BALB/c nude mice bearing HCT116 xenografts:

- Dosage: Intra-peritoneal (i.p.) administration (e.g., 20 mg/kg).[\[1\]](#)
- Result: Significant reduction in tumor volume and weight compared to vehicle control.
- Safety: No significant loss in body weight or observable organ toxicity, suggesting a favorable therapeutic window.[\[1\]](#)

## References

- Zhu, Y., et al. (2014). "A Novel Small-Molecule **YLT205** Induces Apoptosis in Human Colorectal Cells via Mitochondrial Apoptosis Pathway In Vitro and Inhibits Tumor Growth In Vivo."[\[1\]](#)[\[3\]](#) Cellular Physiology and Biochemistry, 33(4), 933-944.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- MedKoo Biosciences. "**YLT205** Product Datasheet & Chemical Structure." [\[1\]](#)

- TargetMol. "YLT205 Compound Summary and Biological Activity." [1]

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## Sources

- 1. [researchgate.net](https://www.researchgate.net) [[researchgate.net](https://www.researchgate.net)]
- 2. [ricerca.unich.it](https://www.ricerca.unich.it) [[ricerca.unich.it](https://www.ricerca.unich.it)]
- 3. [karger.com](https://www.karger.com) [[karger.com](https://www.karger.com)]
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- 5. [scispace.com](https://www.scispace.com) [[scispace.com](https://www.scispace.com)]
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